molecular formula C20H34O2 B8124349 13-Epitorulosol CAS No. 3650-30-4

13-Epitorulosol

Cat. No.: B8124349
CAS No.: 3650-30-4
M. Wt: 306.5 g/mol
InChI Key: IERFAZQCIAZODG-CENDIDJXSA-N
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Description

13-Epitorulosol is a naturally occurring diterpenoid compound, specifically identified as 13S-labda-8(20),14-diene-13,19-diol It was first detected among the extractive substances of the bark of Pinus contorta Dougl

Preparation Methods

13-Epitorulosol can be synthesized through the ozonization of its precursor compounds. One method involves ozonizing epitorulosol at -30°C in absolute methanol until saturation. The ozonization product is then treated with dimethyl sulfide, resulting in a mixture of substances that can be separated by column chromatography on silica gel . This method highlights the importance of precise temperature control and the use of specific solvents and reagents to achieve the desired product.

Chemical Reactions Analysis

13-Epitorulosol undergoes several types of chemical reactions, including oxidation and epoxidation. For instance, ozonization of epitorulosol in absolute methanol at -30°C followed by treatment with dimethyl sulfide yields a mixture of products, including 19-hydroxy-8,13;8,14-diepoxy-13S-15,20-bisnorlabdan-14-one, 8,13;8,14-diepoxy-13S-15,20-bisnorlabdane-14,19-diol, and 19-hydroxy-14,15,20-trisnorlabdane-8,13-dione . These reactions typically require specific conditions such as low temperatures and the presence of oxidizing agents.

Scientific Research Applications

13-Epitorulosol has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the effects of ozonization on diterpenoids. In biology and medicine, epitorulosol’s unique structure makes it a candidate for investigating its potential biological activities, such as antimicrobial and antioxidant properties. Additionally, its presence in natural sources like the oleoresin of Picea ajanensis suggests its potential use in the forestry and natural product industries .

Mechanism of Action

The mechanism of action of epitorulosol is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its structure suggests potential interactions with enzymes involved in oxidative stress responses, which could explain its antioxidant properties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

13-Epitorulosol is similar to other diterpenoid compounds such as oplodiol and 3β-hydroxyepimanool, which have been isolated from the oleoresin of Picea ajanensis . These compounds share similar structural features, such as the labdane skeleton, but differ in their specific functional groups and stereochemistry. This compound’s unique combination of functional groups and stereochemistry distinguishes it from these related compounds, potentially leading to different biological activities and applications.

Conclusion

This compound is a fascinating compound with a unique chemical structure and potential applications in various scientific fields Its synthesis, chemical reactions, and potential biological activities make it a valuable subject for further research and exploration

Properties

IUPAC Name

(3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERFAZQCIAZODG-CENDIDJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110479
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3650-30-4
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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